N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide
Description
This compound belongs to a class of heterotricyclic amides characterized by a fused dioxa-thia-aza ring system. Its core structure, 4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³⁷]dodeca-1(9),2,7,11-tetraene, features oxygen, sulfur, and nitrogen atoms within a rigid tricyclic scaffold.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O5S/c19-14(8-3-1-2-4-10(8)18(20)21)17-15-16-9-5-11-12(23-7-22-11)6-13(9)24-15/h1-6H,7H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWILTKXAFSMEDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the nitrobenzamide moiety. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 494.8 g/mol. The structure includes multiple functional groups that contribute to its reactivity and biological activity. Notably, it features a nitro group which can participate in various chemical reactions such as oxidation and reduction.
Synthetic Routes
The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide typically involves the reaction of [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine with 4-nitrobenzoyl chloride under controlled conditions using a base like triethylamine for amide bond formation. Purification is usually achieved through column chromatography to ensure high purity of the final product.
Chemistry
- Building Block : This compound serves as a valuable building block for synthesizing more complex molecules and materials due to its unique structural features.
Biology
- Biochemical Probes : It is investigated as a biochemical probe to study enzyme activities and protein interactions, potentially elucidating mechanisms underlying various biological processes.
Medicine
- Therapeutic Potential : Research indicates potential therapeutic properties including anti-inflammatory and anticancer activities. The compound may inhibit specific enzymes involved in inflammatory pathways or interact with cellular receptors that regulate cancer cell proliferation.
Industry
- Advanced Materials : The compound is utilized in the development of advanced materials and as a precursor for synthesizing specialty chemicals. Its unique properties may lead to innovations in material science.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that derivatives of similar compounds exhibited significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro.
- Anticancer Properties : Research has shown that related compounds can induce apoptosis in cancer cells through modulation of cell cycle regulators.
- Synthesis Innovations : Recent advancements in synthetic methodologies have improved yield and purity for compounds related to this compound, facilitating further research into its applications.
Mechanism of Action
The mechanism of action of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electron Effects : The 2-nitro group in the target compound increases electrophilicity compared to electron-donating groups (e.g., 4-methoxy or 2-methyl), which may enhance reactivity in nucleophilic substitution or redox reactions.
- Solubility : Methoxy and hydrophilic substituents improve aqueous solubility, whereas nitro and hydrophobic groups favor organic phases .
Physicochemical and Crystallographic Properties
- Molecular Weight : The target compound (357.34 g/mol) falls within the range of drug-like molecules, whereas bulkier derivatives (e.g., , 517.0 g/mol) may face bioavailability limitations.
- Crystallography : Structural analogs (e.g., ) exhibit conformational flexibility in substituent orientations, as shown by semi-empirical quantum calculations. For example, chloro-substituted benzene rings adopt distinct torsional angles compared to N-bound rings, influencing packing efficiency and crystal stability .
Biological Activity
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. The unique structure of this compound, characterized by its tricyclic core and the presence of various functional groups, suggests a wide range of interactions with biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a distinctive tricyclic structure that includes heteroatoms such as oxygen and sulfur. These elements contribute to its chemical reactivity and biological interactions. The presence of a nitro group and a benzamide moiety further enhances its potential for diverse biological activities.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Chemical Formula | C₁₄H₁₁N₃O₃S |
| Molecular Weight | 305.31 g/mol |
| Key Functional Groups | Nitro group, Benzamide, Tricyclic system |
| Heteroatoms | Oxygen (O), Sulfur (S), Nitrogen (N) |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Receptor Modulation : It may bind to various receptors, influencing signaling pathways associated with cellular responses.
- Antioxidant Activity : Preliminary studies suggest that similar compounds exhibit antioxidant properties, which could mitigate oxidative stress in cells.
Case Study: Antioxidant Activity
A study conducted on related thienopyrazole compounds demonstrated significant antioxidant activity against oxidative stress induced by environmental toxins in fish erythrocytes. The compounds reduced cellular damage and improved survival rates compared to control groups . This suggests that N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-y}-2-nitrobenzamide may exhibit similar protective effects.
Table 2: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Thienopyrazole Derivative A | Antioxidant | <50 | |
| Thienopyrazole Derivative B | Anticancer | <30 | |
| Nitrobenzamide Derivative C | Antimicrobial | <20 |
Research Findings
Recent investigations into the biological activities of compounds similar to N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-y}-2-nitrobenzamide have revealed promising results:
- Anticancer Properties : Several studies have indicated that derivatives with similar frameworks exhibit cytotoxic effects against various cancer cell lines (e.g., HepG2 hepatocellular carcinoma) with IC50 values below 50 µM .
- Antimicrobial Effects : Compounds in this class have shown effectiveness against multiple bacterial strains and fungi, suggesting potential as novel antimicrobial agents .
- Inflammation Modulation : Some derivatives have been reported to inhibit inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
Table 3: Summary of Biological Activities
Q & A
Q. What protocols validate the absence of toxic byproducts in scaled-up synthesis?
- Methodological Answer :
- LC-MS/MS Screening : Detect trace impurities (≤0.1%) using a C18 column and MRM transitions for known toxic intermediates (e.g., nitroso derivatives).
- Ames Test : Assess mutagenicity in Salmonella strains TA98/TA100 per OECD 471 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
